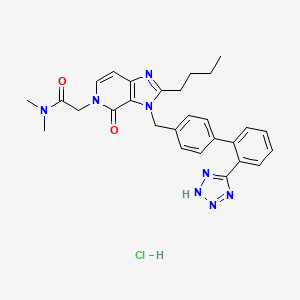

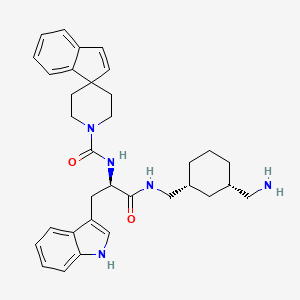

![molecular formula C25H27F3N6O3 B560299 N-[2-甲基-3-[[4-[4-[[4-(三氟甲氧基)苯基]甲氧基]哌啶-1-基]-1,3,5-三嗪-2-基]氨基]苯基]乙酰胺 CAS No. 1211866-85-1](/img/structure/B560299.png)

N-[2-甲基-3-[[4-[4-[[4-(三氟甲氧基)苯基]甲氧基]哌啶-1-基]-1,3,5-三嗪-2-基]氨基]苯基]乙酰胺

描述

Nav1.7 blocker 52 is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7; IC50 = 0.17 µM). It is selective for Nav1.7 over human-ether-a-go-go (hERG), also known as Kv11.1, Nav1.5, and Nav1.8 (IC50s = >10, 1.1, and 2.2 µM, respectively) but does inhibit Nav1.3 and Nav1.4 (IC50s = 0.3 and 0.4 µM, respectively). Nav1.7 blocker 52 (20 and 30 mg/kg) inhibits formalin-induced flinching in a rat model of persistent pain. It also increases the latency to paw withdrawal in a hot plate test in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA).

Selective blocker of human NaV1.7 channels (IC50 values are 0.17, 0.3, 0.4 and 1.1 μM at hNaV1.7, hNaV1.3, hNaV1.4 and hNaV1.5 respectively). Also inhibits tetrodotoxin-sensitive sodium channels. Displays analgesic efficacy in the formalin pain model.

科学研究应用

Sodium Channel Inhibition

TC-N 1752 is known as a human NaV channel inhibitor . It has IC50 values of 0.17, 0.3, 0.4, 1.1, and 1.6 μM at hNaV1.7, hNaV1.3, hNaV1.4, hNaV1.5, and hNav1.9 respectively . This means it can inhibit these channels at these concentrations, which can be useful in various research applications.

Tetrodotoxin-Sensitive Sodium Channels Inhibition

In addition to inhibiting human NaV channels, TC-N 1752 also inhibits tetrodotoxin-sensitive sodium channels . This expands its potential applications in research related to these channels.

Analgesic Efficacy

TC-N 1752 has been shown to display analgesic efficacy in the formalin pain model . This suggests that it could be used in research related to pain management and the development of new analgesics.

Pharmacological Characterization

TC-N 1752 can be used in the pharmacological characterization of Nav1.9 voltage-dependent sodium channels . This can help researchers understand the function and behavior of these channels.

作用机制

Target of Action

TC-N 1752 primarily targets the Nav1.7 sodium channels . These channels are crucial for the propagation of action potentials in neurons and other excitable cells . The compound also inhibits other sodium channels such as hNav1.3, hNav1.4, hNaV1.5, and rNav1.8 .

Mode of Action

TC-N 1752 acts as an inhibitor of Nav1.7 and other sodium channels . It binds to these channels and inhibits their function, thereby preventing the propagation of action potentials . This results in a decrease in neuronal excitability and the transmission of pain signals .

Biochemical Pathways

The primary biochemical pathway affected by TC-N 1752 is the sodium ion transport pathway . By inhibiting Nav1.7 and other sodium channels, TC-N 1752 disrupts the flow of sodium ions into neurons, which is necessary for the initiation and propagation of action potentials .

Result of Action

The inhibition of Nav1.7 and other sodium channels by TC-N 1752 leads to a decrease in neuronal excitability and the transmission of pain signals . This results in analgesic efficacy , as demonstrated in the Formalin model of pain .

属性

IUPAC Name |

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKAFHZJICDACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that TC-N 1752 is less potent on Nav1.9 compared to other Nav channel subtypes. What could explain this difference in potency?

A: While the study confirms that TC-N 1752 interacts with the canonical local anesthetic (LA) binding region on Domain 4 S6 of Nav1.9, it exhibits lower potency compared to its effects on other Nav subtypes []. This difference could be attributed to a unique lysine residue (K799) within the Nav1.9 Domain 2 S6 pore domain. This residue, located near the LA binding site, is not present in other Nav subtypes. When this lysine is mutated to the consensus asparagine (K799N), the potency of TC-N 1752 actually decreases []. This suggests that K799 plays a role in the interaction between TC-N 1752 and Nav1.9, potentially influencing the binding orientation or access to the binding site. Further research is needed to fully elucidate the structural basis for this observed difference in potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

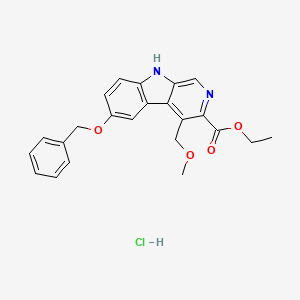

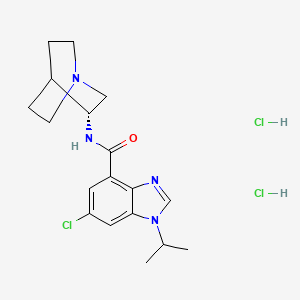

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)